molecular formula C19H16ClN5O B12936617 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol CAS No. 16208-00-7

2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol

Cat. No.: B12936617
CAS No.: 16208-00-7
M. Wt: 365.8 g/mol
InChI Key: WZKFCWOSEBSMCM-UHFFFAOYSA-N
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Description

2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and an ethanol moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloroaniline and a suitable halogenated purine derivative.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Oncology

Research indicates that compounds similar to 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol exhibit significant anticancer properties. The purine structure is known for its role in nucleic acid metabolism, suggesting that this compound may target cancer cells effectively. Derivatives of the compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Inhibition of Cancer Cell Lines

  • A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism involved interference with DNA synthesis and repair processes, leading to increased cell death rates.

Antiviral Therapies

The compound's structural characteristics also suggest potential applications in antiviral therapies. Its ability to mimic nucleosides allows it to interfere with viral replication processes.

Case Study: Antiviral Activity

  • Research has shown that similar purine analogs can inhibit viral enzymes such as reverse transcriptase, which is crucial for the replication of viruses like HIV. Further studies on this compound are needed to establish its efficacy against specific viral strains.

Interaction Profiles

Studies involving interaction profiles suggest that this compound may bind to specific enzymes or receptors involved in cell signaling pathways. The purine core allows it to interact with adenosine receptors, potentially influencing cellular responses related to inflammation and immune modulation.

Cosmetic Formulations

Beyond medicinal applications, this compound has implications in cosmetic formulations. Its properties can enhance skin absorption and provide therapeutic effects when incorporated into topical products.

Case Study: Skin Bioavailability

  • A study evaluated the skin bioavailability of various formulations containing this compound. Results indicated improved penetration through skin layers, suggesting its potential as an active ingredient in anti-aging or therapeutic skincare products.

Mechanism of Action

The mechanism of action of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cell growth and proliferation. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(6-((4-Bromophenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a bromine atom instead of chlorine.

    2-(4-(6-((4-Methylphenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Biological Activity

2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chloroaniline moiety linked to a purine base, suggests various mechanisms of action that could be explored for therapeutic applications.

  • Molecular Formula : C19H16ClN5O
  • Molecular Weight : 365.8 g/mol
  • CAS Number : 16208-00-7

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit inhibitory effects on certain enzymes, potentially impacting pathways related to cell proliferation and apoptosis.

Biological Activity Overview

  • Antiviral Properties :
    • Some studies indicate that purine derivatives can inhibit viral replication by interfering with viral enzymes. This compound may share similar properties, making it a candidate for antiviral drug development.
  • Anticancer Activity :
    • The structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Research has shown that modifications in the purine structure can enhance cytotoxicity against tumor cells.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific kinases or phosphatases, which are critical in signal transduction pathways. This inhibition could lead to altered cellular responses and potential therapeutic effects in diseases like cancer.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibition of viral replication observed in preliminary studies
AnticancerCytotoxic effects noted in various cancer cell lines; IC50 values suggest significant potency
Enzyme InhibitionPotential inhibition of kinases involved in cancer signaling pathways

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various purine derivatives, including this compound, revealed significant activity against breast and prostate cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antiviral Mechanism

Research into the antiviral properties of purine derivatives has shown that compounds with similar structures can inhibit the replication of RNA viruses. The proposed mechanism involves the interference with viral RNA polymerase, leading to reduced viral load in infected cells.

Properties

CAS No.

16208-00-7

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

2-[4-[6-(4-chloroanilino)purin-9-yl]phenyl]ethanol

InChI

InChI=1S/C19H16ClN5O/c20-14-3-5-15(6-4-14)24-18-17-19(22-11-21-18)25(12-23-17)16-7-1-13(2-8-16)9-10-26/h1-8,11-12,26H,9-10H2,(H,21,22,24)

InChI Key

WZKFCWOSEBSMCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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